molecular formula C15H19NO2 B3143061 tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate CAS No. 5176-32-9

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate

Cat. No.: B3143061
CAS No.: 5176-32-9
M. Wt: 245.32 g/mol
InChI Key: IHCQOSBQHZXJBE-UHFFFAOYSA-N
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Description

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a tetrahydronaphthalene ring, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate typically involves multiple steps. One common method includes the reaction of a naphthalene derivative with tert-butylamine under specific conditions. The reaction mixture is often heated to around 110°C for several hours, followed by cooling and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate is unique due to its combination of a tert-butyl group and an imine group within a tetrahydronaphthalene framework. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-7,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCQOSBQHZXJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate

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